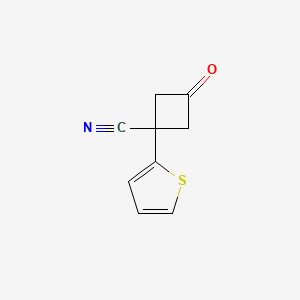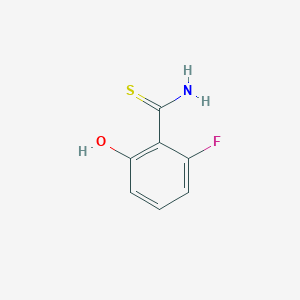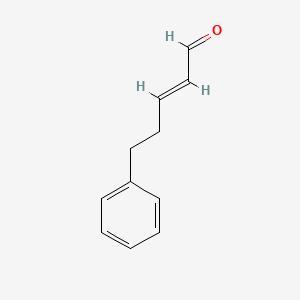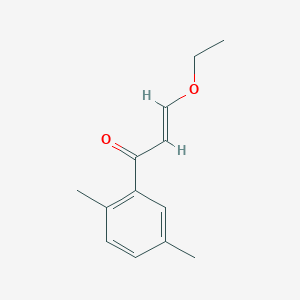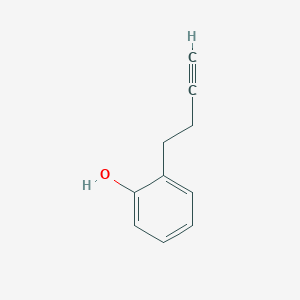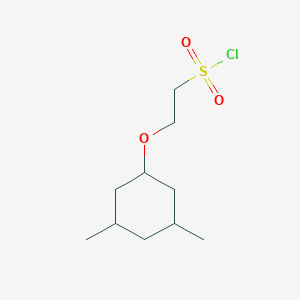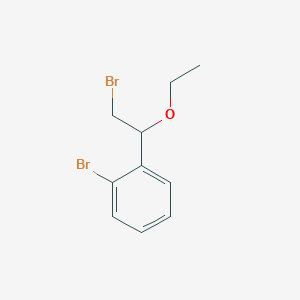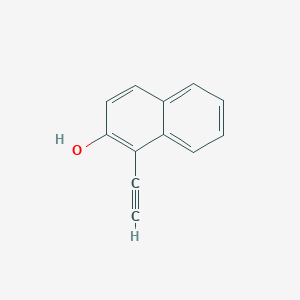
1-Ethynylnaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynylnaphthalen-2-ol is an organic compound with the molecular formula C12H8O It is a derivative of naphthalene, characterized by the presence of an ethynyl group at the first position and a hydroxyl group at the second position on the naphthalene ring
Preparation Methods
1-Ethynylnaphthalen-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-acetonaphthone with a base to form 1-ethynylnaphthalene, which is then hydroxylated to yield this compound . Another method involves the use of 1-naphthyl-2-trimethylsilylacetylene as a precursor
Chemical Reactions Analysis
1-Ethynylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethynylnaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethynylnaphthalen-2-ol involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings with azides. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can affect molecular pathways involved in enzyme activity, protein-protein interactions, and other biological processes.
Comparison with Similar Compounds
1-Ethynylnaphthalen-2-ol can be compared with other similar compounds, such as:
1-Ethynylnaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Ethynylnaphthalene: The position of the ethynyl group affects its chemical properties and reactivity.
Naphthalen-2-ol: Lacks the ethynyl group, resulting in different chemical behavior and applications. The presence of both the ethynyl and hydroxyl groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C12H8O |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-ethynylnaphthalen-2-ol |
InChI |
InChI=1S/C12H8O/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13/h1,3-8,13H |
InChI Key |
IJJNSTIGFGDYTH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


